REACTION_CXSMILES
|
O.O.O.O.O.[S:6]([O-])([O-])(=O)=S.[Na+].[Na+].O.Cl.[CH3:15][C:16]1[C:21]([OH:22])=[C:20]([CH2:23]Cl)[C:19]([CH:25]=[CH2:26])=[CH:18][N:17]=1>C(O)C>[CH3:15][C:16]1[C:21]([OH:22])=[C:20]([CH2:23][SH:6])[C:19]([CH:25]=[CH2:26])=[CH:18][N:17]=1 |f:0.1.2.3.4.5.6.7,9.10|
|
Name
|
sodium thiosulfate pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
2-methyl-3-hydroxy-4-chloromethyl-5-vinylpyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NC=C(C(=C1O)CCl)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=C1O)CS)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |